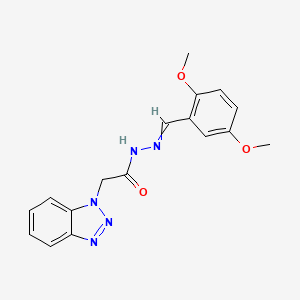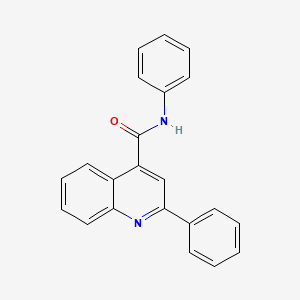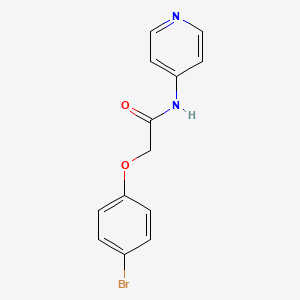
5-oxo-1-(2-pyridinylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyridine and pyrrolidine derivatives often involves multi-component reactions that allow for the efficient construction of these complex molecules. For example, the synthesis of similar compounds has been achieved through the reaction of malonamide, aldehyde, and malononitrile in water using triethylamine as a base at room temperature, indicating the possibility of water-mediated synthesis for similar structures (R. Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. These methods provide detailed insights into the molecular geometry, bonding patterns, and electronic structure, which are crucial for understanding the reactivity and properties of these molecules. For instance, X-ray diffraction studies have been employed to confirm the enolic structure of similar compounds both in solution and in the solid state (Dennis Wiedemann & A. Grohmann, 2009).
Chemical Reactions and Properties
The chemical reactivity of pyrrolidine and pyridine derivatives includes their participation in various organic reactions, such as cycloadditions, nucleophilic substitutions, and electrophilic additions. The specific functional groups present in these molecules, such as the carboxamide and pyrrolidine moieties, influence their reactivity patterns, enabling the synthesis of a wide range of related structures. For example, studies have shown the antiallergic activity of similar compounds, highlighting the potential biological applications of these molecules (A. Nohara et al., 1985).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray crystallography has been used to determine the crystal structure and conformation of related compounds, providing insights into their physical properties and behavior in different environments (Xiaojing Zhang et al., 2006).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different reagents, are critical for understanding the potential applications of these compounds. Studies on related molecules have explored their antibacterial and antifungal activities, demonstrating the significance of their chemical properties in biological contexts (I. O. Zhuravel et al., 2005).
Propiedades
IUPAC Name |
N-(oxan-4-yl)-5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c20-15-9-12(16(21)18-13-4-7-22-8-5-13)10-19(15)11-14-3-1-2-6-17-14/h1-3,6,12-13H,4-5,7-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZXYKAMYYXVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2CC(=O)N(C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-1-(2-pyridinylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)-1-pyrrolidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5628022.png)

![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5628035.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(1-methyl-1H-imidazol-2-yl)carbonyl]piperidine](/img/structure/B5628050.png)
![4-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5628062.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[(3-phenylisoxazol-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5628068.png)
![1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5628078.png)
![3-({1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperidin-4-yl}oxy)pyridine](/img/structure/B5628080.png)

![N'-[(3S*,4R*)-1-(5-chloro-2-methoxybenzoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5628090.png)
![5-[(2-methoxy-1-naphthyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5628093.png)

![3-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}-4,6-dimethylpyridin-2(1H)-one](/img/structure/B5628121.png)